molecular formula C9H7Cl3 B14440331 1-Chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene

1-Chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene

Cat. No.: B14440331
M. Wt: 221.5 g/mol
InChI Key: VMLOTAKBNQVDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a 1,1-dichloroprop-1-en-2-yl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene typically involves the chlorination of 4-(1,1-dichloroprop-1-en-2-yl)benzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a chlorination reactor where the starting material is continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at high temperatures.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Phenol derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Less chlorinated derivatives or dechlorinated products.

Scientific Research Applications

1-Chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions. The benzene ring can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s structure.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene is unique due to the presence of multiple chlorine atoms, which influence its reactivity and interactions with other chemicals. This makes it a valuable compound for various chemical reactions and applications.

Properties

Molecular Formula

C9H7Cl3

Molecular Weight

221.5 g/mol

IUPAC Name

1-chloro-4-(1,1-dichloroprop-1-en-2-yl)benzene

InChI

InChI=1S/C9H7Cl3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-5H,1H3

InChI Key

VMLOTAKBNQVDJL-UHFFFAOYSA-N

Canonical SMILES

CC(=C(Cl)Cl)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.